(5-Methylhex-3-EN-1-YL)benzene
Description
(5-Methylhex-3-en-1-yl)benzene is a substituted aromatic hydrocarbon featuring a benzene ring attached to a branched alkenyl chain (hex-3-enyl group with a methyl substituent at position 5). The presence of the unsaturated alkenyl chain and methyl branch distinguishes it from simpler alkylbenzenes, influencing properties like boiling point, solubility, and electronic characteristics .
Properties
CAS No. |
96025-23-9 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
5-methylhex-3-enylbenzene |
InChI |
InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-6,8-10,12H,7,11H2,1-2H3 |
InChI Key |
LFTFTZLRJZVVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhex-3-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 5-methylhex-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of (5-Methylhex-3-EN-1-YL)benzene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of the final product through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methylhex-3-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the alkenyl group can yield the saturated alkylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding saturated alkylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of (5-Methylhex-3-EN-1-YL)benzene.
Scientific Research Applications
(5-Methylhex-3-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylhex-3-EN-1-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (5-Methylhex-3-en-1-yl)benzene with other benzene derivatives, emphasizing substituent effects, molecular attributes, and inferred properties based on the provided evidence and chemical principles:
Key Observations:
Substituent Effects :
- The alkenyl chain in (5-Methylhex-3-en-1-yl)benzene introduces steric bulk and hydrophobicity, contrasting with polar groups like hydroxyl (p-cresol) or nitro (nitrobenzene) .
- Compared to ethyl benzoate, the absence of an ester group reduces polarity, likely lowering its boiling point and water solubility.
Benzimidazole derivatives (e.g., compounds 3a-3b from ) highlight the importance of condensation reactions for introducing functional groups to aromatic systems .
Reactivity :
- The conjugated double bond in the hexenyl chain may undergo electrophilic addition or oxidation, similar to styrene derivatives. This contrasts with the hydrolytic stability of ester groups in ethyl benzoate .
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